molecular formula C13H17N3O3 B3380571 (2S,3S)-1-cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1969288-56-9

(2S,3S)-1-cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3380571
CAS No.: 1969288-56-9
M. Wt: 263.29
InChI Key: NUZLYZNATGMPOK-CABZTGNLSA-N
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Description

The compound (2S,3S)-1-cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid features a pyrrolidine ring system with a 5-oxo group, a cyclopropyl substituent at position 1, and a 1,5-dimethylpyrazole moiety at position 2. The stereochemistry (2S,3S) suggests specific spatial arrangements critical for intermolecular interactions, such as hydrogen bonding and steric effects, which may influence its physicochemical and biological properties . The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the pyrazole ring contributes to π-π stacking and hydrogen-bonding capabilities .

Properties

IUPAC Name

(2S,3S)-1-cyclopropyl-2-(1,5-dimethylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-7-10(6-14-15(7)2)12-9(13(18)19)5-11(17)16(12)8-3-4-8/h6,8-9,12H,3-5H2,1-2H3,(H,18,19)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZLYZNATGMPOK-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C(CC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S)-1-Cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its anticancer effects and antimicrobial efficacy against resistant pathogens.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 270.31 g/mol

This compound features a cyclopropyl ring and a pyrazole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit potent anticancer properties.

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects on A549 human lung adenocarcinoma cells, compounds were tested at a concentration of 100 µM for 24 hours. The results indicated:

CompoundViability (%)Comparison to Control
(2S,3S)-1-Cyclopropyl...66%More potent than control
Cisplatin (Control)50%Standard chemotherapeutic

The compound exhibited significant cytotoxicity against cancer cells while maintaining lower toxicity levels in non-cancerous human small airway epithelial cells (HSAEC-1 KT) .

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The presence of the 1,5-dimethylpyrazole moiety enhances the interaction with cellular targets involved in cancer proliferation pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant pathogens.

In Vitro Studies

A study evaluated the antimicrobial effects against various strains of Gram-positive bacteria and fungi. The results are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Klebsiella pneumoniae16 µg/mLHigh
Candida albicans64 µg/mLLow

These findings suggest that the compound possesses structure-dependent antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization to form esters or amides, enabling further functionalization. Key examples include:

Reaction TypeConditionsProductYieldReference
Methyl ester formationMethanol, H2SO4\text{H}_2\text{SO}_4, refluxMethyl (2S,3S)-1-cyclopropyl-2-(1,5-dimethylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylate85–90%
Hydrazide synthesisHydrazine monohydrate, CH3CH2OH\text{CH}_3\text{CH}_2\text{OH}, refluxCorresponding hydrazide derivative88.5%

These intermediates serve as precursors for hydrazones, azoles, and fused heterocycles.

Hydrazone Formation

The hydrazide derivative reacts with aromatic aldehydes (e.g., benzaldehyde, thiophene-2-carbaldehyde) to form hydrazones via acid-catalyzed condensation:

R CHO+H2N NH pyrrolidinone propan 2 ol refluxR CH N NH pyrrolidinone \text{R CHO}+\text{H}_2\text{N NH pyrrolidinone }\xrightarrow{\text{propan 2 ol reflux}}\text{R CH N NH pyrrolidinone }

  • Key features :

    • Yields range from 60–90% depending on the aldehyde substituent .

    • 1H^1\text{H} NMR confirms Z/EZ/E isomerism due to restricted rotation around the C=N bond .

Benzimidazole Derivatives

Reaction with benzene-1,2-diamine in 6 M HCl under reflux generates benzimidazole-fused pyrrolidinones:

 Acid +C6H4(NH2)2Δ,24texthBenzimidazole pyrrolidinone conjugate\text{ Acid }+\text{C}_6\text{H}_4(\text{NH}_2)_2\xrightarrow{\Delta,24\\text{h}}\text{Benzimidazole pyrrolidinone conjugate}

  • Conditions : 15% ammonium hydroxide neutralization post-reaction .

  • Structural evidence : 1H^1\text{H} NMR shows NH proton singlet at 10.21–12.58 ppm .

Ring-Opening Reactions

The pyrrolidinone ring undergoes alkaline hydrolysis to form γ-amino acids:

PyrrolidinoneStrong baseNH2(CH2)3–COOH\text{Pyrrolidinone}\xrightarrow{\text{Strong base}}\text{NH}_2–(\text{CH}_2)_3–\text{COOH}

  • Mechanism : Nucleophilic attack at the carbonyl carbon, leading to ring cleavage.

  • Evidence : 13C^{13}\text{C} NMR shows COOH resonance at ~173 ppm (vs. 171–172 ppm for cyclic derivatives) .

Stability and Degradation

  • Acidic conditions : Stable under moderate HCl/H2_2O2_2 treatment (used for chlorination) .

  • Alkaline conditions : Rapid ring-opening above pH 10, limiting utility in basic media .

Comparative Reactivity Table

Functional GroupReactivityExample Transformation
Carboxylic acidHigh (ester/amide formation)Methyl ester synthesis
Pyrrolidinone carbonylModerate (nucleophilic addition)Hydrazone formation
Pyrazole ringLow (inert under most conditions)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Pyrazole Moieties

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
  • Core Structure : Shares the pyrrolidine-5-oxo-carboxylic acid backbone but lacks the cyclopropyl and pyrazole substituents.
  • Key Differences: Absence of the pyrazole and cyclopropyl groups reduces steric bulk and hydrogen-bonding diversity. This likely decreases solubility in nonpolar environments compared to the target compound .
  • Applications : Primarily used in peptide mimetics due to its simpler structure.
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • Core Structure : Combines pyrazole and pyrimidine rings with nitro and thioxo groups.
  • Key Differences : The nitro group increases electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. The thioxo group introduces sulfur-mediated hydrogen bonding, which is absent in the target compound .
  • Synthesis Yield : 79%, m.p. 190.9°C, with IR bands at 2188 cm⁻¹ (CN) and 1308 cm⁻¹ (C=S) .

Heterocyclic Derivatives with Coumarin/Tetrazolyl Substituents

6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one
  • Core Structure : Integrates pyrazole, tetrazole, and coumarin moieties.
  • Key Differences : The coumarin group introduces fluorescence properties, while the tetrazole ring enhances acidity (pKa ~4.5–5.0). These features are absent in the target compound, which prioritizes compactness via the cyclopropyl group .
  • Applications: Potential use in optical materials or as a fluorogenic probe.

Thiazolidine and Piperazine Derivatives

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid
  • Core Structure : Thiazolidine ring with piperazine and carboxylic acid groups.
  • Key Differences : The thiazolidine sulfur atom enables stronger hydrogen-bond acceptor capacity compared to the pyrrolidine oxygen. The piperazine ring adds conformational flexibility, contrasting with the rigid cyclopropyl group in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents/Functional Groups Notable Properties
(2S,3S)-1-cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine Cyclopropyl, 1,5-dimethylpyrazole, 5-oxo, COOH High metabolic stability, stereospecific H-bonding
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) Pyrrolidine Methyl, 5-oxo, COOH Simpler structure, peptide mimetic applications
1-(1,5-Dimethylpyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile Pyrazole/Pyrimidine Nitrophenyl, thioxo, CN High reactivity (IR: 2188 cm⁻¹ CN), m.p. 190.9°C
4-(Coumarin-3-yl)pyrimidin-2(1H)-one with tetrazole Pyrazole/Tetrazole Coumarin, tetrazole Fluorescent, acidic tetrazole (pKa ~4.5–5.0)
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine/Piperazine Piperazine, thiazolidine, COOH Flexible piperazine, sulfur H-bond acceptor

Research Findings and Implications

  • Hydrogen Bonding : The target compound’s pyrazole and carboxylic acid groups enable directional hydrogen bonding, critical for crystal packing or target binding . In contrast, thiazolidine derivatives leverage sulfur for weaker but more versatile interactions .
  • Metabolic Stability : The cyclopropyl group in the target compound reduces susceptibility to cytochrome P450 oxidation compared to methyl or nitro-substituted analogues .
  • Stereochemical Impact : The (2S,3S) configuration may enhance enantioselective interactions in chiral environments, a feature absent in racemic or simpler analogues like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

Q & A

Q. What are the optimal synthetic routes for synthesizing (2S,3S)-1-cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid, particularly for stereochemical control?

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
  • Pyrazole protons appear as singlets (δ 2.2–2.5 ppm for methyl groups; δ 7.2–7.8 ppm for aromatic protons).

  • The cyclopropyl group shows characteristic splitting patterns (e.g., δ 1.2–1.5 ppm for CH₂) .

    • IR : Strong C=O stretches at ~1700 cm⁻¹ (pyrrolidinone) and ~1680 cm⁻¹ (carboxylic acid) .
    • MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Fragmentation patterns validate substituents (e.g., loss of CO₂ from the carboxylic acid group) .

    Example Data :

    TechniqueKey Peaks/ObservationsReference
    ¹H NMRδ 2.3 ppm (s, 3H, pyrazole-CH₃); δ 1.3 ppm (m, 2H, cyclopropyl-CH₂)
    IR1698 cm⁻¹ (C=O, pyrrolidinone); 1682 cm⁻¹ (C=O, carboxylic acid)

Advanced Research Questions

Q. How can hydrogen bonding and graph-set analysis predict crystallization behavior and stability of this compound?

Methodological Answer:

  • Hydrogen Bonding : The carboxylic acid group forms strong O–H···O/N interactions, while the pyrrolidinone oxygen acts as an acceptor. Use Etter’s graph-set analysis to classify motifs (e.g., R₂²(8) rings) .
  • Crystallization : Polar solvents (e.g., DMSO/water) promote H-bonded networks. Monitor polymorph formation via PXRD and DSC .

Case Study : Analogous pyrazole-carboxylic acids crystallize in monoclinic systems (e.g., P2₁/c) with dimeric H-bonding (O–H···O, ~1.8 Å) .

Q. What challenges arise in refining the crystal structure using SHELX, particularly with high-resolution or twinned data?

Methodological Answer:

  • SHELXL Refinement :
  • Use TWIN/BASF commands for twinned data. For high-resolution data (<1.0 Å), anisotropic displacement parameters improve accuracy .

  • Validate stereochemistry with restraints (e.g., DFIX for bond lengths).

    • Common Issues :
  • Overfitting with high-resolution Apply Hirshfeld rigid-bond test to check ADP consistency .

    Workflow :

    StepSoftware/CommandPurposeReference
    Data IntegrationHKL-2000Frame processing
    Twinning CorrectionTWIN/BASF in SHELXLHandle overlapping reflections

Q. How can computational methods (DFT, MD) resolve contradictions between predicted and observed intermolecular interactions?

Methodological Answer:

  • DFT Calculations : Optimize H-bond geometries at the B3LYP/6-311++G(d,p) level. Compare with crystallographic distances (e.g., O···O vs. computed ~2.8 Å) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., explicit water) to assess stability of predicted polymorphs .

Example : Discrepancies in H-bond lengths (>0.1 Å) may arise from crystal packing stresses not modeled in gas-phase DFT. Use periodic boundary conditions (PBC) in MD for better agreement .

Q. What experimental design limitations could affect the reproducibility of biological activity studies (e.g., enzyme inhibition)?

Methodological Answer:

  • Sample Degradation : Organic degradation in aqueous buffers (e.g., carboxylic acid deprotonation) alters bioactivity. Stabilize samples at 4°C with antioxidants (e.g., ascorbic acid) .
  • Matrix Effects : Use control experiments with structurally similar analogs (e.g., methyl ester derivatives) to isolate target interactions .

Mitigation Strategies :

IssueSolutionReference
DegradationCool samples to 4°C; use amber vials
Low VariabilityInclude 10+ structurally diverse analogs in assays

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-1-cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2S,3S)-1-cyclopropyl-2-(1,5-dimethyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

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